3-Hydroxy-alpha-methyl-DL-tyrosine
Overview
Description
3-Hydroxy-alpha-methyl-DL-tyrosine is a monocarboxylic acid and a member of benzenes . It is also known as 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid .
Synthesis Analysis
α-Methyl-p-tyrosine, also known in its chiral 2-(S) form as metirosine, is a tyrosine hydroxylase enzyme inhibitor and is therefore a drug involved in inhibiting the catecholamine biosynthetic pathway . It is hypothesized that AMPT competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-alpha-methyl-DL-tyrosine is C10H13NO4 . It has a net charge of 0, an average mass of 211.217, and a mono-isotopic mass of 211.08446 .
Chemical Reactions Analysis
As a Bronsted acid, 3-Hydroxy-alpha-methyl-DL-tyrosine is capable of donating a hydron to an acceptor .
Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-alpha-methyl-DL-tyrosine is 211.214 . It has a density of 1.4±0.1 g/cm3, and a boiling point of 441.6±45.0 °C at 760 mmHg .
Scientific Research Applications
Biosynthesis and Metabolic Pathways
3-Hydroxy-alpha-methyl-DL-tyrosine plays a role in the biosynthesis of various phytoquinones and other organic compounds. Research has demonstrated its involvement in the biosynthesis pathways of compounds like plastoquinone, tocopherols, and tocopherolquinones in plants (Whistance & Threlfall, 1968). These processes are crucial for plant growth and have implications in agriculture and food science.
Enzymatic Function and Molecular Biology
Studies have shown the importance of 3-Hydroxy-alpha-methyl-DL-tyrosine in the function of various enzymes. For example, its derivative, tyrosine-225, is vital for the activity of aspartate aminotransferase in Escherichia coli, affecting enzymatic kinetics and stability (Goldberg et al., 1991). This has implications in biochemistry and molecular biology, particularly in understanding enzyme mechanisms and designing enzyme inhibitors for therapeutic applications.
Chemical and Pharmaceutical Analysis
Research in analytical chemistry has utilized 3-Hydroxy-alpha-methyl-DL-tyrosine for studying the dissociation characteristics of similar compounds. Such studies are important in the pharmaceutical industry for drug design and development, especially in determining drug stability and reactivity (Zhang Xiang-dong, 2007).
Neurochemistry and Neuropharmacology
3-Hydroxy-alpha-methyl-DL-tyrosine is significant in neurochemistry, particularly in studying the biosynthesis and metabolism of neurotransmitters. It has been used to understand the mechanisms of dopamine biosynthesis and its regulation, which is crucial for neurological and psychiatric research (Pomerantz, 1966). Such studies contribute to developing treatments for neurological disorders.
Therapeutic Applications and Challenges
The compound has been used in challenge and therapeutic studies in various neuropsychiatric disorders. This includes its application in understanding dopaminergic neurotransmission and potentially treating disorders like dystonia, dyskinesia, and Huntington's chorea (Bloemen et al., 2008). Research in this area is vital for the development of new therapeutic strategies for these complex disorders.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970356 | |
Record name | (+/-)-Methyldopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-alpha-methyl-DL-tyrosine | |
CAS RN |
55-40-3, 555-30-6, 555-29-3 | |
Record name | (±)-Methyldopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyldopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyldopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Methyldopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-α-methyl-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-hydroxy-α-methyltyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLDOPA ANHYDROUS, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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